molecular formula C25H30N2O2 B1490610 Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 1353506-66-7

Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Cat. No. B1490610
CAS RN: 1353506-66-7
M. Wt: 390.5 g/mol
InChI Key: XAZFCJCILSUPOA-UHFFFAOYSA-N
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Description

Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate, also known as EBBP, is a synthetic compound with potential applications in the field of scientific research. It is a colorless, crystalline solid that is insoluble in water but soluble in organic solvents. Its structure consists of two benzyl groups, one tert-butyl group, and one pyrazol group attached to a phenylpropanoate ester. EBBP is a relatively new compound, and its potential applications are still being explored.

Mechanism of Action

The exact mechanism of action of Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is not yet fully understood. However, it is thought to act by inhibiting the activity of certain enzymes, such as tyrosinase and cyclooxygenase-2. In addition, Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been shown to bind to certain receptors, such as the serotonin receptor 5-HT2A, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects
Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase and cyclooxygenase-2, which are involved in the production of melanin and inflammation, respectively. In addition, Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been shown to reduce neuronal cell death in animal models of neurodegenerative diseases. Finally, Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been shown to bind to the serotonin receptor 5-HT2A, which may be responsible for its neuroprotective effects.

Advantages and Limitations for Lab Experiments

Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is a relatively new compound, and its potential applications are still being explored. As such, there are both advantages and limitations to using Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate in laboratory experiments. One advantage is that Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is easily synthesized and can be obtained in large quantities. In addition, Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying a variety of biological processes. However, there are also some drawbacks to using Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate in laboratory experiments. For example, it has a relatively short shelf life and can be degraded by light and heat, making it difficult to store and use in experiments.

Future Directions

The potential applications of Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate are still being explored, and there are many possible future directions for research. One potential future direction is to further investigate the biochemical and physiological effects of Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate on various biological processes. In addition, further research could be conducted to explore the potential use of Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate as a drug or therapeutic agent. Finally, further research could be conducted to explore the potential use of Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate as a tool for studying the mechanisms of various diseases.

Scientific Research Applications

Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been studied for its potential applications in the field of scientific research. It has been used as a substrate for the enzyme tyrosinase, which is responsible for the production of melanin in the skin. Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has also been studied for its ability to inhibit the activity of certain enzymes, such as the enzyme cyclooxygenase-2, which is involved in inflammation. In addition, Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has been studied for its potential use as a neuroprotective agent, as it has been shown to be effective at reducing neuronal cell death in animal models of neurodegenerative diseases.

properties

IUPAC Name

ethyl 2-(2-benzyl-5-tert-butylpyrazol-3-yl)-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O2/c1-5-29-24(28)21(16-19-12-8-6-9-13-19)22-17-23(25(2,3)4)26-27(22)18-20-14-10-7-11-15-20/h6-15,17,21H,5,16,18H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZFCJCILSUPOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC(=NN2CC3=CC=CC=C3)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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